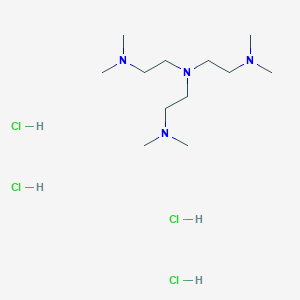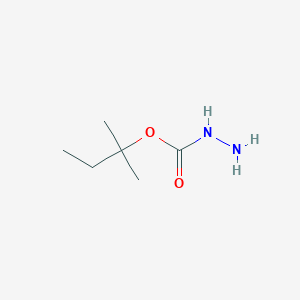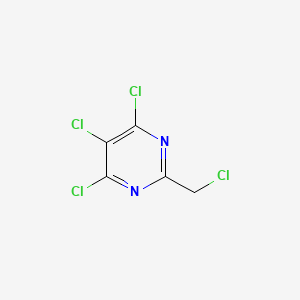![molecular formula C16H15ClN2 B14753919 2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and indole-3-carboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, where the reaction parameters such as temperature, pressure, and concentration are carefully controlled.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, leading to a cascade of biochemical events. These interactions can modulate various physiological processes, such as neurotransmission and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Shares a similar structure but lacks the indole ring.
Indole-3-ethanamine: Contains the indole ring but lacks the chlorophenyl group.
Uniqueness
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine is unique due to the presence of both the indole ring and the chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H15ClN2 |
|---|---|
Poids moléculaire |
270.75 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C16H15ClN2/c17-12-7-5-11(6-8-12)16-14(9-10-18)13-3-1-2-4-15(13)19-16/h1-8,19H,9-10,18H2 |
Clé InChI |
QWLLPGLPANUACP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


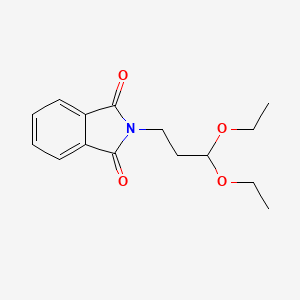


![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)
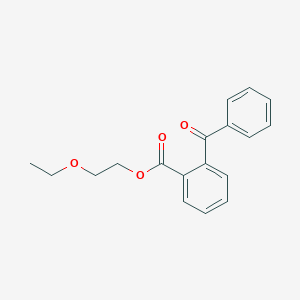
![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)

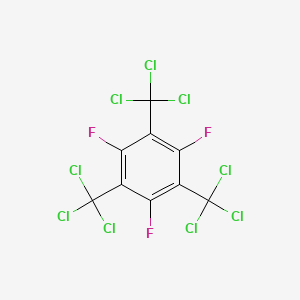


![4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid](/img/structure/B14753884.png)
